molecular formula C16H14O B14222489 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene CAS No. 827574-77-6

1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene

Cat. No.: B14222489
CAS No.: 827574-77-6
M. Wt: 222.28 g/mol
InChI Key: QMLXATQAEVBXTM-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene is an organic compound with the molecular formula C16H14O2 It is a derivative of benzene, characterized by the presence of a methoxy group and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

  • 1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene
  • 4-Methoxyphenylacetylene
  • 4-Ethynylanisole

Comparison: 1-((4-Methoxyphenyl)ethynyl)-3-methylbenzene is unique due to the presence of both a methoxy group and an ethynyl group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential biological activities. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields .

Properties

CAS No.

827574-77-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-methoxy-4-[2-(3-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O/c1-13-4-3-5-15(12-13)7-6-14-8-10-16(17-2)11-9-14/h3-5,8-12H,1-2H3

InChI Key

QMLXATQAEVBXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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